![molecular formula C17H22N4O B7571485 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7571485.png)
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one, also known as PAPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PAPP is a pyrrolidinone derivative that has been shown to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression.
Biochemical and Physiological Effects:
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has also been shown to have anti-inflammatory and antioxidant properties. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in lab experiments is that it is relatively easy to synthesize and purify. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is also stable under a wide range of conditions, which makes it a useful tool for studying various biological processes.
However, one of the limitations of using 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one as a tool.
Direcciones Futuras
There are several potential future directions for research on 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one. One area of research could be to further investigate the mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one and to identify the specific enzymes and pathways that it targets.
Another area of research could be to investigate the potential use of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in combination with other drugs or therapies for the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to exhibit a wide range of biochemical and physiological effects and has been investigated for its potential use in cancer treatment and neurological disorders. While there are still many unanswered questions about the mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one, the future looks promising for further research on this compound.
Métodos De Síntesis
The synthesis of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one involves the reaction of 4-(4-aminophenyl)imidazole with 2-bromo-1-(pyrrolidin-2-yl)ethanone in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells.
In addition to cancer treatment, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.
Propiedades
IUPAC Name |
1-[2-[(4-imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14(12-20-9-2-3-17(20)22)19-11-15-4-6-16(7-5-15)21-10-8-18-13-21/h4-8,10,13-14,19H,2-3,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASOHMUEFHFXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)


![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7571478.png)
![5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7571495.png)